molecular formula C23H21N7O B607739 Ask1-IN-1 CAS No. 1262041-49-5

Ask1-IN-1

Cat. No. B607739
CAS RN: 1262041-49-5
M. Wt: 411.47
InChI Key: ZGCMQKWOUIMBEP-UHFFFAOYSA-N
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Description

Apoptosis signal-regulating kinase 1 (ASK1) is a serine-threonine kinase that is ubiquitously expressed in nucleated cells and is responsible for the activation of multiple mitogen-activated protein kinases (MAPK) to regulate cell stress . ASK1-IN-1 is a CNS-penetrant ASK1 inhibitor, with good potency (cell IC50 =138 nM; Biochemical IC50 =21 nM) .


Chemical Reactions Analysis

ASK1-IN-1, as an inhibitor, interacts with ASK1 to prevent its activation and subsequent downstream effects. The specific chemical reactions involved in this process are not explicitly detailed in the available literature .


Physical And Chemical Properties Analysis

ASK1-IN-1 has a molecular weight of 411.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. Its rotatable bond count is 6. The exact mass and monoisotopic mass are 411.18075832 g/mol .

Scientific Research Applications

Drug Discovery

Apoptosis signal-regulating kinase 1 (ASK1) has been confirmed as an attractive therapeutic target for drug discovery . The development of small molecule inhibitors of ASK1, such as Ask1-IN-1, has attracted increasing attention .

2. Machine Learning Models for ASK1 Inhibitory Activity Artificial intelligence methods and descriptor packages available on the OCHEM platform have been used to develop regression and classification models for ASK1 inhibitory activity . These models could be useful for the virtual screening of ASK1 inhibitors .

Therapeutic Interventions

Targeted inhibition of ASK1 stands out as a promising therapeutic strategy for treating severe pathological conditions . Structural findings on ASK1 regulation and its role in various diseases highlight prospects for ASK1 inhibition in the treatment of these pathologies .

Inflammatory Cytokine Production

ASK1 disrupts the RIPK2 signaling complex and inhibits the NOD‐RIPK2 pathway to downregulate the production of inflammatory cytokines . This suggests that ASK1 facilitates the expression of UCP1 through the suppression of inflammatory cytokine production .

Neurological Disorders

ASK1 may be involved in ALS, HD, Parkinson’s disease, and even Alzheimer’s disease . Their involvement in these pathologies can be further explained .

Sepsis and Stress-Induced Disorders

ASK1 plays a crucial role in modulating diverse responses to oxidative and endoplasmic reticulum (ER) stress and calcium influx . Any interruption of such stress responses can trigger imbalances underlying various diseases .

Safety And Hazards

ASK1-IN-1 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Targeted inhibition of ASK1, the upstream activator of JNK and p38 kinases, stands out as a promising therapeutic strategy for treating severe pathological conditions. This is due to the role of ASK1 in modulating diverse responses to oxidative and endoplasmic reticulum (ER) stress and calcium influx .

properties

IUPAC Name

4-(4-cyclopropylimidazol-1-yl)-N-[3-(4-cyclopropyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c31-23(20-11-19(8-9-24-20)29-12-21(25-13-29)15-4-5-15)27-17-3-1-2-16(10-17)22-28-26-14-30(22)18-6-7-18/h1-3,8-15,18H,4-7H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCMQKWOUIMBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(C=N2)C3=CC(=NC=C3)C(=O)NC4=CC=CC(=C4)C5=NN=CN5C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ask1-IN-1

Q & A

Q1: What is the primary function of ASK1 in cellular processes?

A1: ASK1 is a key player in cellular responses to stress, particularly oxidative stress. It plays a critical role in regulating apoptosis (programmed cell death) [, ]. Upon activation by various stimuli, including reactive oxygen species (ROS), ASK1 initiates a signaling cascade that can ultimately lead to cell death [].

Q2: How does ASK1 contribute to the survival of plasma cells?

A2: Research indicates that the transcription factor Blimp-1, crucial for plasma cell differentiation, directly suppresses ASK1 transcription []. This suppression is essential for the long-term survival of plasma cells. When Blimp-1 is inhibited, ASK1 activity increases, leading to plasma cell apoptosis [].

Q3: Can manipulating ASK1 activity be beneficial in certain medical contexts?

A3: Emerging research suggests that inhibiting ASK1 could hold therapeutic potential:

  • Enhanced immune response: Suppressing ASK1 activity may improve the survival of long-lived plasma cells, potentially leading to enhanced antibody production and a more robust immune response to vaccines [].
  • Tissue regeneration: Studies show that inhibiting ASK1 can promote wound healing and tissue regeneration. For instance, ASK1 knockout mice exhibit enhanced auricular cartilage regeneration after injury []. This effect is linked to prolonged keratinocyte activation and possible promotion of blastema formation in the wound epidermis [].

Q4: What are the potential implications of the interaction between ASK1 and the unfolded protein response (UPR)?

A4: The research suggests that ASK1 is implicated in the cellular response to ER stress, a condition triggered by the accumulation of unfolded proteins []. ASK1 activation, potentially mediated by its interaction with proteins like Ire1 within the UPR pathway, can lead to either autophagy (a cellular recycling process) or apoptosis, depending on the severity and duration of the stress [].

Q5: Are there specific cell types where ASK1 activity is particularly relevant?

A5: Beyond plasma cells, ASK1's role in axon degeneration is noteworthy []. Research demonstrates that the activation of a CaMKII-Sarm1-ASK1 signaling pathway can actually protect axons from degeneration caused by mitochondrial dysfunction []. This finding highlights the complex and context-dependent nature of ASK1 activity in different cellular environments.

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